molecular formula C16H14N2O3S2 B2912330 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896337-72-7

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2912330
CAS No.: 896337-72-7
M. Wt: 346.42
InChI Key: YAHANIIHEFLZDL-MSUUIHNZSA-N
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Description

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic benzothiazole derivative intended for research use in biochemistry and medicinal chemistry. This compound is part of a class of molecules investigated for their potential to interact with critical biological targets. Preliminary research on structurally similar 3-methylbenzo[d]thiazol-methylquinolinium derivatives indicates significant antibacterial activity against a panel of drug-resistant bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and NDM-1 Escherichia coli . The proposed mechanism of action for these analogs involves the disruption of bacterial cell division by targeting the essential cell division protein FtsZ. These compounds inhibit the GTPase activity and dynamic assembly of FtsZ, preventing the formation of the Z-ring and leading to impaired cell division and bacterial cell death . This mechanism is of great interest for developing new antibiotics with a novel mode of action to combat multidrug-resistant pathogens. Furthermore, the scaffold is related to other benzamide and benzenesulfonamide derivatives that have been explored as inhibitors for various enzymes and receptors in oncology research, such as the tropomyosin receptor kinase A (TrkA) . Researchers are also investigating similar compounds for their potential in other therapeutic areas. Note: The specific biological data and potency for this exact compound require further experimental validation. The information provided is based on the profile of highly similar analogs. Researchers are advised to confirm the identity and purity of the compound prior to use. This product is sold for non-human research purposes only and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-18-13-5-3-4-6-14(13)22-16(18)17-15(19)11-7-9-12(10-8-11)23(2,20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHANIIHEFLZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. Thiazoles have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential clinical applications.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability.

CompoundCell LineIC50 (µM)
1A-4311.61
2Jurkat1.98

The structure-activity relationship revealed that the presence of electron-donating groups, such as methyl or methoxy groups on the phenyl ring, enhances cytotoxic activity against cancer cells .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. Studies conducted on various thiazole compounds demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Enzyme Inhibition

One notable aspect of this compound is its potential as an enzyme inhibitor. Research indicates that certain thiazole derivatives can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition profile is crucial for developing treatments for neurological disorders like depression and anxiety.

CompoundEnzyme TargetIC50 (µM)
1MAO-A0.060
2MAO-B0.241

Study 1: Antitumor Efficacy

A study investigated a series of thiazole derivatives, including this compound, for their antitumor activity against A-431 and Jurkat cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent .

Study 2: Enzyme Inhibition Mechanism

Another research focused on understanding the mechanism by which thiazole derivatives inhibit MAO enzymes. Molecular docking studies revealed that this compound binds effectively to the active site of MAO-A, leading to significant inhibition . This interaction is critical for its potential use in treating mood disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Thiadiazole vs. Thiazole Derivatives
  • Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Replaces the benzo[d]thiazole with a thiadiazole ring. IR spectra show a single C=O stretch at 1606 cm⁻¹, contrasting with dual carbonyl peaks in analogs like 8a (1679, 1605 cm⁻¹) . Limited biological data, but its structural simplicity may reduce synthetic complexity .
Dihydrothiazole Derivatives
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide: Features a partially saturated dihydrothiazole ring, altering planarity and electronic properties.

Substituent Modifications

Sulfonyl and Sulfamoyl Groups
  • (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide :
    • Incorporates a sulfamoyl group at the 6-position of the thiazole ring, enhancing hydrophilicity (MW: 451.5 g/mol) .
    • The allyl substituent at N3 may improve membrane permeability but introduces steric hindrance .
Methylsulfonyl vs. Acetyl/Carboxylate Groups
  • 8a (N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide):
    • Replaces the methylsulfonyl group with an acetylated pyridine ring.
    • Dual C=O stretches (1679, 1605 cm⁻¹) suggest stronger electron-withdrawing effects, which may enhance binding to polar enzyme pockets .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound Not specified Not provided Not provided Not reported in evidence
Compound 6 C₁₈H₁₂N₄O₂S 348.39 160 IR: 1606 cm⁻¹ (C=O); NMR: δ 7.36–8.13 (Ar-H)
8a C₂₃H₁₈N₄O₂S 414.49 290 IR: 1679, 1605 cm⁻¹ (2C=O); NMR: δ 2.49–8.39
(Z)-N-[3-(2-Methoxyphenyl)-...-benzamide C₂₄H₂₀N₂O₂S 400.49 Not provided X-ray: Non-coplanar dihydrothiazole
Compound 3 C₂₉H₂₈F₂N₄O₃S 568.62 Not provided Enzyme inhibition (pKa = 6.2)

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